molecular formula C11H11ClN2O B2372171 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine CAS No. 1499704-42-5

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine

Cat. No.: B2372171
CAS No.: 1499704-42-5
M. Wt: 222.67
InChI Key: ASVLOHMGYYGRPE-UHFFFAOYSA-N
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Description

The compound “1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine” is a novel compound that was synthesized . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .


Synthesis Analysis

The synthesis of this compound involved the creation of twelve possible conformers and tautomers . Ab initio calculations were performed to investigate the more stable structures .


Molecular Structure Analysis

The molecular structure of this compound was analyzed using X-ray diffraction . Three crystals of the compound were obtained in different media, where the compound is associated by hydrogen bonding to H2O (1a), THF (1b), or o-aminophenol (1c) .


Chemical Reactions Analysis

The chemical reactions involving this compound were studied in the context of coordination compounds . The coordination compounds [Co (L) 2 (H2O)] (3) and [Ni (L) 2 (H2O) 2] (4) were synthesized and structurally studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and its chemical formula . The chemical formula is C11H11ClN2O and the molecular weight is 222.67 .

Scientific Research Applications

Structural Analysis and Coordination Compounds

A compound synthesized with 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine was studied for its structural properties and potential in creating coordination compounds. Ab initio calculations helped identify the most stable structures of the compound. X-ray diffraction analyses of crystals formed in different media (water, THF, o-aminophenol) provided insights into its structural versatility and potential applications in coordination chemistry (Téllez et al., 2013).

Synthesis and Anticancer Potential

Research into cyclic amine-containing benzoxazole derivatives, including this compound, revealed their synthesis and potential cytotoxic effects against human cancer cell lines. This study underscores the significance of the cyclic amine moiety in benzoxazole structures for potential anticancer applications (Murty et al., 2011).

Herbicide Targeted Library

In the context of agricultural chemistry, this compound was used in the creation of a herbicide targeted library of N-[1-(1,3-benzoxazol-2-yl)alkyl]-6-alkyl-1,3,5-triazine-2,4-diamines. This illustrates its utility in developing novel herbicides, contributing to pest management in agriculture (Dietrich et al., 2005).

Antimicrobial and Cytotoxic Activity

A series of novel azetidine-2-one derivatives of 1H-benzimidazole, including variants of the compound , were synthesized and evaluated for their antimicrobial and cytotoxic activities. This highlights the compound's potential role in creating new antimicrobial agents (Noolvi et al., 2014).

Safety and Hazards

The safety data for this compound is currently unavailable online . Therefore, it’s recommended to handle it with care following standard safety protocols until more information is available.

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-7-2-3-9-8(6-7)14-10(15-9)11(13)4-1-5-11/h2-3,6H,1,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVLOHMGYYGRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC3=C(O2)C=CC(=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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